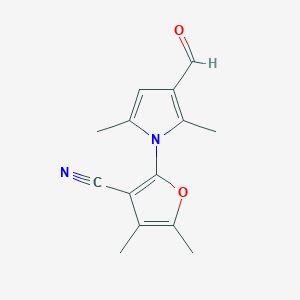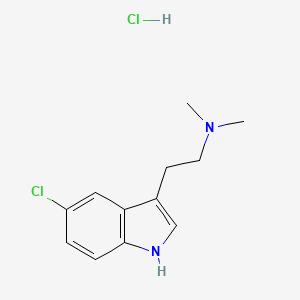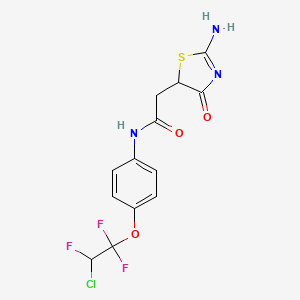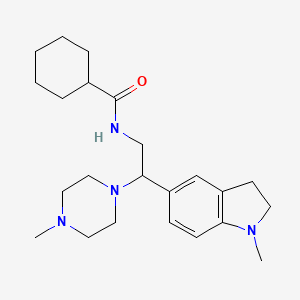
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile” is an organic compound with the molecular formula C9H10N2O . It has a molecular weight of 162.19 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.19 g/mol . It is typically stored at room temperature and is available in powder form .科学的研究の応用
Fluorescent Chemosensors
Dimethylfuran tethered 2-aminopyridine-3-carbonitriles have been identified as fluorescent chemosensors for detecting Fe3+ ions and picric acid, with nanomolar detection limits. This suggests that related compounds could serve as sensitive and selective sensors for environmental monitoring or analytical chemistry applications (Shylaja et al., 2020).
Progesterone Receptor Modulators
Research on pyrrole-oxindole derivatives indicates potential applications in female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. The structural variations within this class of compounds demonstrate significant impacts on their function as agonists or antagonists to the progesterone receptor (Fensome et al., 2008).
Catalyzed Synthesis of Pyridine-Pyrimidines
The catalyzed synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation demonstrates a novel approach to heterocyclic compound synthesis. This method highlights the efficiency and versatility in synthesizing complex organic molecules, which could be applicable in pharmaceuticals and materials science (Rahmani et al., 2018).
Electropolymerization of Conducting Polymers
The study of derivatized bis(pyrrol-2-yl) arylenes for electropolymerization into conducting polymers showcases the application of pyrrole derivatives in materials science, particularly in the development of low oxidation potential polymers for electronics and optoelectronics (Sotzing et al., 1996).
Antibacterial Heterocycles
The synthesis of novel heterocycles containing hexahydroquinoline and pyrrole moieties, evaluated for antibacterial activity, underlines the potential of pyrrole derivatives in developing new antimicrobial agents. This research direction is crucial for addressing the growing problem of antibiotic resistance (Vazirimehr et al., 2017).
Safety and Hazards
特性
IUPAC Name |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-5-12(7-17)10(3)16(8)14-13(6-15)9(2)11(4)18-14/h5,7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCJBOFNZMKRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C(=C(O2)C)C)C#N)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2663275.png)
![4-bromo-N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide](/img/structure/B2663279.png)

![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2663282.png)



![1-((1H-imidazol-4-yl)sulfonyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-diazepane](/img/structure/B2663286.png)


![2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride](/img/structure/B2663289.png)


